n-(3-Hydroxypropyl)hexanamide
Description
N-(3-Hydroxypropyl)hexanamide is an amide derivative characterized by a hexanamide backbone substituted with a 3-hydroxypropyl group. Amides with hydroxyalkyl substituents are often studied for their solubility, stability, and biological activities, such as antimicrobial or antioxidant effects . The hydroxy group in the 3-hydroxypropyl chain likely enhances hydrophilicity and hydrogen-bonding capacity compared to non-polar alkyl variants.
Properties
CAS No. |
23054-67-3 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)hexanamide |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-6-9(12)10-7-5-8-11/h11H,2-8H2,1H3,(H,10,12) |
InChI Key |
VGINVIDRIAPMME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to prepare n-(3-Hydroxypropyl)hexanamide involves the reaction of hexanoic acid with 3-amino-1-propanol. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Hydroxyalkylation: Another method involves the hydroxyalkylation of hexanamide with 3-chloropropanol in the presence of a base like sodium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism.
Industrial Production Methods: Industrial production of n-(3-Hydroxypropyl)hexanamide may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(3-Hydroxypropyl)hexanamide can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming n-(3-Oxopropyl)hexanamide.
Reduction: The compound can be reduced to form n-(3-Hydroxypropyl)hexylamine, where the amide bond is reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.
Major Products:
Oxidation: n-(3-Oxopropyl)hexanamide.
Reduction: n-(3-Hydroxypropyl)hexylamine.
Substitution: n-(3-Chloropropyl)hexanamide.
Scientific Research Applications
Chemistry:
Catalysis: n-(3-Hydroxypropyl)hexanamide can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology:
Bioconjugation: The hydroxy group allows for the conjugation of n-(3-Hydroxypropyl)hexanamide to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s amide bond is a common motif in pharmaceuticals, making it a potential candidate for drug development and synthesis.
Industry:
Polymer Science: n-(3-Hydroxypropyl)hexanamide can be incorporated into polymer chains to modify their physical properties, such as flexibility and hydrophilicity.
Mechanism of Action
The mechanism by which n-(3-Hydroxypropyl)hexanamide exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to metal centers and facilitating catalytic reactions. In biological systems, it can form hydrogen bonds and interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The hydroxypropyl group in the target compound contrasts with the methoxypropyl group in N-(3-Methoxypropyl)hexanamide .
- Amino vs. Hydroxy: 6-[(3-Aminopropyl)amino]-N-hydroxyhexanamide () introduces an additional amino group, which may elevate biological activity (e.g., metal chelation or enzyme inhibition) compared to the hydroxypropyl variant .
- Chain Length : The hexadecanamide derivative () has significantly higher molecular weight (598.00 g/mol) and hydrophobic character due to long alkyl chains, reducing water solubility compared to shorter-chain analogs .
Physicochemical Properties
Key Observations :
- Melting Points : The hexadecanamide analog () has a defined melting range (69–77°C), typical of long-chain amides with crystalline structures . Shorter-chain analogs like N-(3-Methoxypropyl)hexanamide may exhibit lower melting points, though data are absent.
- Purity Standards : The hexadecanamide derivative undergoes rigorous purity testing (e.g., heavy metals, sulfur content), suggesting industrial relevance for cosmetics or pharmaceuticals .
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